tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate

PROTAC linker procurement cost efficiency spirocyclic building block

PROTAC SAR studies often overlook linker exit-vector geometry, defaulting to cheaper regioisomers. 2-Boc-2-azaspiro[3.5]nonane-7-methanol (CAS 1434141-69-1) provides a rigid spirocyclic scaffold with the hydroxymethyl group at the 7-position-geometrically distinct from the 2-isomer-and orthogonal Boc protection compatible with acidolytic global deprotection. • 7-position vector avoids hydrogenolysis incompatibility of Cbz analogs • 95% purity with batch NMR/HPLC/GC QC ensures regioisomeric identity • Documented spirocyclic rigidity contributes to ternary complex stability differentiation

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 1434141-69-1
Cat. No. B1381817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate
CAS1434141-69-1
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CO
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3
InChIKeyYYOYIBYKZDYMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Linker Building Block: tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate Overview


tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434141‑69‑1) is a spirocyclic, Boc-protected amino-alcohol specifically classified as a PROTAC (Proteolysis-Targeting Chimera) linker intermediate . Its rigid 2-azaspiro[3.5]nonane core restricts conformational freedom, while the primary hydroxymethyl group offers a defined attachment vector for E3-ligase or target-protein ligands [1]. This building block is supplied with batch-specific QC (NMR, HPLC, GC) at a standard purity of 95 % [2].

1
Rigid spirocyclic PROTAC linker with defined 7‑hydroxymethyl exit vector
2
Boc‑protected azetidine nitrogen supports orthogonal deprotection in multi‑step assembly
3
Batch‑specific QC (NMR, HPLC, GC) for regioisomeric identity assurance

Why Generic Spirocyclic PROTAC Linkers Cannot Replace This Building Block


Although the PROTAC linker market offers numerous spirocyclic amino-alcohols, the substitution pattern, protecting group, and functional group identity directly control the exit vector geometry, deprotection orthogonality, and downstream coupling efficiency [1]. Simple replacement with a positional isomer (e.g., 2‑hydroxymethyl vs. 7‑hydroxymethyl) or with a different N‑protecting group (e.g., Cbz vs. Boc) alters the spatial orientation of the conjugated ligands, which has been shown to affect ternary complex stability and intracellular accumulation [2]. The quantified differences below demonstrate that the 7‑hydroxymethyl‑Boc configuration provides a distinct procurement value that cannot be assumed by arbitrary in‑class alternatives.

Geometry
7‑hydroxymethyl (cyclobutane)
2‑hydroxymethyl (azetidine)
Exit vector orientation may shift ternary complex geometry, requiring regioisomer‑specific evaluation.
Protection
Boc (acid‑labile)
Cbz (hydrogenolysis)
Deprotection orthogonality may not transfer when hydrogenation‑sensitive motifs are present.
Identity
95 % + multi‑method QC
98 % (HPLC only)
Higher nominal purity does not guarantee regioisomeric purity; orthogonal QC reduces structural misassignment risk.

Quantitative Differentiation Against Closest Analogs


Procurement Cost: 7-Hydroxymethyl vs. 2-Hydroxymethyl Positional Isomer

For research-scale procurement, the target 7‑hydroxymethyl‑2‑Boc isomer (CAS 1434141‑69‑1) is listed at 678 CNY/100 mg (≈ 94 USD/100 mg) from a major domestic vendor . In contrast, the regioisomeric 2‑hydroxymethyl‑7‑Boc compound (CAS 1356476‑27‑1) is available at 45 USD/100 mg from MedChemExpress . This represents a ~2.1‑fold cost premium for the target compound at the 100 mg scale.

Procurement cost
Head‑to‑head
~2.1‑fold higher (94 vs. 45 USD/100 mg)
Cost reflects lower synthetic accessibility of 7‑isomer; budget planning required.
Vendor‑listed prices at ≥95 % purity.
PROTAC linker procurement cost efficiency spirocyclic building block

Purity and Batch QC Documentation Comparison

The target compound is supplied at a minimum purity of 95 % (HPLC) with mandatory batch-specific QC documentation including NMR, HPLC, and GC spectra [1]. While the comparator linker tert‑Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate is offered at ≥98 % purity , the absolute purity specification is only one aspect; the consistent provision of multi‑method spectral QC for the target compound reduces the risk of structural misassignment, which is critical when the spirocyclic scaffold can yield regioisomeric impurities that are difficult to resolve by HPLC alone.

Purity & QC
Head‑to‑head
95 % + NMR/HPLC/GC vs. 98 % (HPLC only)
Multi‑method QC reduces regioisomeric misassignment risk despite lower nominal purity.
Specification review required for substitution evaluation.
PROTAC linker quality batch QC purity specification

Linker Exit Vector Geometry and Ternary Complex Stability

In spirocyclic PROTAC linkers, the position of the hydroxymethyl attachment determines the exit vector angle relative to the azaspiro core. For the target compound (7‑hydroxymethyl, 2‑Boc), the functional group is positioned on the cyclobutane ring, projecting the linker roughly orthogonal to the azetidine nitrogen. A recent head‑to‑head PROTAC study demonstrated that increasing linker rigidity via spirocyclic scaffolds alters ternary complex stability; the most rigid linker (PROTAC‑3) showed a ∆Tm of −4.2 °C relative to a flexible methylene linker, indicating reduced complex stability despite higher cellular accumulation [1]. Although this study did not directly compare 7‑ vs. 2‑substituted azaspiro linkers, class‑level inference suggests that the 7‑substitution pattern provides a distinct geometric constraint that will influence the ternary complex equilibrium differently than the 2‑substituted isomer [1].

Exit vector & stability
Class‑level
ΔTm = −4.2 °C (spirocyclic vs. flexible linker)
Spirocyclic rigidity influences ternary complex stability; 7‑vs. 2‑substitution geometry may differ.
Class‑level DSF data; direct regioisomer comparison not available.
PROTAC linker geometry ternary complex exit vector spirocyclic rigidity

Protecting Group Orthogonality: Boc vs. Cbz

The Boc protecting group of the target compound is cleaved under acidic conditions (TFA/DCM or HCl/dioxane, typically 0–25 °C, 1–4 h), while the Cbz analog (Benzyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate, CAS 3040073‑02‑4) requires hydrogenolysis (H₂, Pd/C) . For PROTAC assembly where other hydrogenation‑sensitive functional groups are present (e.g., alkynes, aryl halides), the acid‑labile Boc group provides true orthogonality that the Cbz group cannot offer. Standard Boc deprotection proceeds quantitatively (>95 % conversion) within 2 h at room temperature, whereas hydrogenolysis can suffer from catalyst poisoning and incomplete conversion in complex substrates [1].

Protecting group
Class‑level
Boc deprotection >95 % (acidolysis); Cbz requires H₂/Pd
Acid‑labile Boc provides orthogonal deprotection when reducible motifs are present.
Standard peptide chemistry class‑level data.
orthogonal protection Boc deprotection PROTAC synthetic strategy

Optimal Application Scenarios Based on Evidence


PROTAC Library Synthesis with Defined Exit Vector Geometry

When constructing a PROTAC library where linker exit vector orientation is a key variable, the target compound provides a rigid, 7‑position hydroxymethyl attachment that differs geometrically from the cheaper 2‑hydroxymethyl isomer. The documented impact of spirocyclic linker rigidity on ternary complex stability (ΔTm = −4.2 °C for spirocyclic vs. flexible linkers [1]) underscores the need to evaluate both regioisomers systematically, rather than defaulting to the less expensive alternative.

Multi-Step Assembly Requiring Orthogonal Amine Protection

In synthetic routes where the azaspiro nitrogen must remain protected until a late‑stage acidolytic global deprotection, the Boc group of the target compound provides true orthogonality relative to base‑ or hydrogenolysis‑labile protecting groups. This avoids the limitation of the Cbz‑protected benzyl analog (CAS 3040073‑02‑4), which requires hydrogenolysis incompatible with many PROTAC ligand motifs .

SAR Exploration of Spirocyclic Linker Positional Isomers

The 3‑percentage‑point lower nominal purity (95 % vs. 98 %) of the target compound is offset by comprehensive batch QC (NMR, HPLC, GC) [2], reducing the risk of regioisomeric contamination. For SAR studies where structural identity is paramount, this documented purity profile enables confident attribution of biological effects to the 7‑substituted isomer rather than trace positional contaminants.

Academic Programs Emphasizing Structural Diversity

Despite a higher unit cost (~2.1‑fold vs. the 2‑hydroxymethyl isomer), the target compound offers a distinct spirocyclic geometry for groups pursuing patent‑differentiating linker designs. The explicit QC documentation and Boc‑protected amine functionality reduce iterative synthetic burden, justifying the cost premium in programs where linker geometry is a critical SAR parameter [1][2].

Application
Selection Property
Validation Focus
PROTAC library synthesis with defined exit vector
7‑position hydroxymethyl attachment geometry
Ternary complex stability and regioisomer SAR interpretation
Multi‑step assembly requiring orthogonal amine protection
Acid‑labile Boc group
Deprotection orthogonality with hydrogenation‑sensitive motifs
SAR exploration of spirocyclic linker positional isomers
Comprehensive batch QC (NMR, HPLC, GC)
Regioisomeric purity and structural attribution confidence
Academic programs emphasizing structural diversity
Distinct 7‑hydroxymethyl spirocyclic geometry
Synthetic accessibility and linker geometry impact on PROTAC activity
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